molecular formula C11H21NO B13733318 N-(5,5-dimethylhexyl)prop-2-enamide

N-(5,5-dimethylhexyl)prop-2-enamide

Cat. No.: B13733318
M. Wt: 183.29 g/mol
InChI Key: SSJUZVZDNQFTSJ-UHFFFAOYSA-N
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Description

N-(5,5-dimethylhexyl)prop-2-enamide is a chemical compound with the molecular formula C11H21NO It is an amide derivative characterized by the presence of a prop-2-enamide group attached to a 5,5-dimethylhexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethylhexyl)prop-2-enamide typically involves the reaction of 5,5-dimethylhexylamine with acryloyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

    Reactants: 5,5-dimethylhexylamine and acryloyl chloride.

    Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    Catalyst: Triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethylhexyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound oxides or hydroxyl derivatives.

    Reduction: Formation of N-(5,5-dimethylhexyl)prop-2-enamine.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(5,5-dimethylhexyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5,5-dimethylhexyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Octylacrylamide: Similar in structure but with a tert-octyl group instead of a 5,5-dimethylhexyl group.

    N-(5,5-dimethylhexyl)acrylamide: Another closely related compound with similar properties.

Uniqueness

N-(5,5-dimethylhexyl)prop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-(5,5-dimethylhexyl)prop-2-enamide

InChI

InChI=1S/C11H21NO/c1-5-10(13)12-9-7-6-8-11(2,3)4/h5H,1,6-9H2,2-4H3,(H,12,13)

InChI Key

SSJUZVZDNQFTSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCNC(=O)C=C

Origin of Product

United States

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